Bis(but-3-enyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

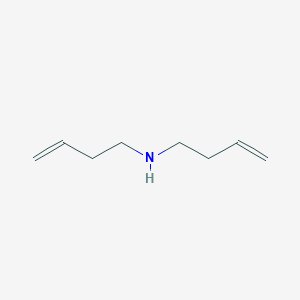

Bis(but-3-enyl)amine is a chemical compound with the formula C8H15N . It contains a total of 23 bonds, including 8 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, and 1 secondary amine (aliphatic) .

Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 23 bonds, including 8 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, and 1 secondary amine (aliphatic) .Chemical Reactions Analysis

Amines, including this compound, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products .Physical And Chemical Properties Analysis

The main chemical property of amines, including this compound, is their ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Scientific Research Applications

Synthesis Methods and Applications Bis(but-3-enyl)amines have been synthesized through a process involving aza-Wittig reaction with aldehydes and a double Grignard reaction with allylmagnesium bromide. This method demonstrates a straightforward approach to obtaining N,N-Bis(but-3-enyl)amines, which are valuable in organic synthesis and potentially in material science (Katritzky, Nair, & Silina, 2002).

Ligand Development for Catalytic Processes Research has explored the development of P-chiral phosphine ligands, including those with tert-butylmethylphosphino groups, for use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These studies highlight the potential of bis(but-3-enyl)amine derivatives in creating effective catalysts for pharmaceutical ingredient synthesis (Imamoto et al., 2012).

Material Science Applications In the field of materials science, bis(amine anhydride)s, synthesized through palladium-catalyzed amination reactions, have been used to create high-performance, organosoluble poly(amine imide)s. These materials, with high glass transition temperatures and thermal stability, demonstrate the application of this compound derivatives in advanced polymer technology (Li, Li, Zhang, & Zhang, 2007).

Biomedical Applications The biomedical sector has utilized poly(amido-amine)s, synthesized from reactions involving primary or secondary aliphatic amines and bis(acrylamide)s, in a variety of applications. These include heavy-metal-ion-complexing polymers and non-viral vectors for intracytoplasmic delivery, showcasing the utility of this compound-related compounds in healthcare and medical research (Ferruti, Marchisio, & Duncan, 2002).

Chemical Synthesis and Mechanistic Studies Research into bis(arylalkyl)amines has shed light on their role as class III antiarrhythmic agents, highlighting the broader chemical and pharmacological significance of this compound derivatives in developing novel therapeutic agents (Cross et al., 1990).

Environmental and Catalytic Applications Studies on bis(di-i-propylphosphino)amine reacting with carbon dioxide demonstrate the potential environmental applications of this compound derivatives in carbon capture technologies, contributing to efforts in addressing climate change and environmental sustainability (Barry et al., 2013).

Mechanism of Action

Target of Action

Bis(but-3-enyl)amine is a chemical compound with the formula C8H15N The primary targets of this compound are not well-documented in the literature

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. It’s worth noting that compounds similar to this compound, such as other amines, have been found to play roles in various biochemical pathways, including cell growth and differentiation, cell cycle regulation, gene expression, and signal transduction .

Properties

IUPAC Name |

N-but-3-enylbut-3-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-3-5-7-9-8-6-4-2/h3-4,9H,1-2,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUIRQHSXOFAIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCNCCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2795841.png)

![N-(4-chloro-2-methylphenyl)-5-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2795842.png)

![6-(4-Fluorophenyl)-2-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one](/img/structure/B2795844.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide](/img/structure/B2795845.png)

![2-[[1-[2-(2-Methylphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2795846.png)

![4-[2-(3,4-Difluorophenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile](/img/structure/B2795847.png)

![N-(4-fluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2795849.png)

![N-[4-(acetylamino)phenyl]-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2795850.png)

![1-(1,3-benzodioxol-5-yl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2795854.png)